N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the thienopyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidin-4-ylsulfanyl group: A sulfur atom bridges the thienopyrimidine core and the acetamide moiety.
- 5-(4-methylphenyl) substituent: A para-methylphenyl group enhances lipophilicity and steric bulk.
- N-(2-methoxyphenyl)acetamide: The 2-methoxy group on the phenyl ring may influence electronic properties and binding interactions.
Properties
Molecular Formula |
C22H19N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-7-9-15(10-8-14)16-11-28-21-20(16)22(24-13-23-21)29-12-19(26)25-17-5-3-4-6-18(17)27-2/h3-11,13H,12H2,1-2H3,(H,25,26) |
InChI Key |
AIZDVGUUBPBVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound’s unique properties can be utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting enzyme activity or altering signal transduction pathways. The compound’s methoxyphenyl and methylphenyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Calculated based on molecular formulas.
Key Observations:
- Substitution at Position 4 : Replacing the sulfanyl group with an oxy group () reduces molecular weight by ~58 g/mol and increases melting point, likely due to enhanced hydrogen bonding .
- Aromatic vs. Aliphatic Substituents : The 5-(4-methylphenyl) group in the target compound increases lipophilicity compared to 5-(5-methylfuran-2-yl) (), which may improve membrane permeability .
Anticancer Potential:
- Thienopyrimidine Derivatives: Compounds with sulfanyl linkages (e.g., ) have shown inhibitory activity against kinases and apoptotic proteins (e.g., Bcl-2, Mcl-1) . The target compound’s 4-methylphenyl group may enhance selectivity for cancer cell lines.
Pharmacokinetic Properties:
- Bioavailability: Thienopyrimidine derivatives often face solubility challenges. highlights the use of starch nanoparticles to improve oral bioavailability of a similar compound, suggesting a viable formulation strategy for the target compound .
Crystallographic and Computational Insights
- Crystal Packing: reports crystal structures of sulfanyl-acetamide derivatives, revealing planar thienopyrimidine cores stabilized by π-π interactions. The 2-methoxyphenyl group in the target compound may introduce torsional angles affecting crystal packing .
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thienopyrimidine core, which is associated with various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Structural Overview
The compound features several key structural components:
- Thienopyrimidine Core : Known for diverse biological activities.
- Methoxy and Methyl Substituents : These groups enhance the compound's chemical properties and biological interactions.
| Structural Feature | Description |
|---|---|
| Thienopyrimidine Core | Central structure linked to various biological activities |
| Methoxy Group | Enhances solubility and bioavailability |
| Methyl Group | Modifies interaction with biological targets |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thienopyrimidine core can bind to the active sites of enzymes, inhibiting their function. This inhibition can lead to altered cellular processes, which are critical in the context of diseases like cancer.
Antimicrobial Properties
Research indicates that compounds within the thienopyrimidine class often exhibit significant antimicrobial activity. The presence of the methoxy and methyl groups may enhance this effect by improving solubility and facilitating better interaction with microbial targets.
Anti-inflammatory Effects
Studies have shown that similar thienopyrimidine derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The exact pathways remain under investigation but are thought to involve modulation of inflammatory cytokines.
Anticancer Potential
This compound has been evaluated for its anticancer properties against various cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Induction of apoptosis |
These findings suggest that the compound effectively inhibits cancer cell proliferation and may induce apoptosis in certain contexts.
Case Studies
- Study on Mitosis Arrest : A related compound was found to arrest cells in mitosis, leading to characteristic monopolar spindle formation indicative of kinesin spindle protein (KSP) inhibition. This highlights the potential for this compound to impact cell division processes crucial in cancer therapy .
- In Vivo Efficacy : Preliminary animal studies suggest that derivatives of thienopyrimidines exhibit favorable pharmacokinetic profiles and significant in vivo efficacy against tumor growth, supporting their development as clinical candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
